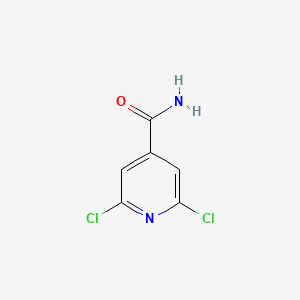

2,6-Dichloroisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBBFGXTQBLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381861 | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-13-0 | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinamide, identified by the CAS Number 89281-13-0 , is a halogenated pyridine derivative that has garnered interest in various scientific fields, particularly in the development of novel agrochemicals and as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide functional group, provides a unique scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of the core properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with essential information for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89281-13-0 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.02 g/mol | [1] |

| Melting Point | 202 °C | [1] |

| Boiling Point (Predicted) | 298.1 °C | [1] |

| Appearance | Solid | [2] |

| Storage | Room temperature, inert atmosphere | [1] |

Chemical Structure

The chemical structure of this compound is depicted below. The presence of the dichlorinated pyridine ring and the carboxamide group are key features that influence its reactivity and biological activity.

Caption: Conceptual workflow for the synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

A common starting material for the synthesis of the dichloro-substituted pyridine ring is citrazinic acid. The chlorination can be achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (Adapted from similar preparations):

-

To a flask equipped with a reflux condenser and a stirring mechanism, add citrazinic acid.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The resulting precipitate, 2,6-dichloroisonicotinic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Amidation of 2,6-Dichloroisonicotinic Acid

The conversion of the carboxylic acid to the primary amide is a standard organic transformation. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol (General Procedure):

-

Suspend 2,6-dichloroisonicotinic acid in a suitable inert solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise at a controlled temperature.

-

The reaction mixture is stirred until the conversion to the acyl chloride is complete.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in an appropriate solvent and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas) to form this compound.

-

The product is then isolated and purified, typically by recrystallization.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in agriculture and medicine. [1]

Agrochemicals

Research has indicated that amide derivatives of 2,6-dichloroisonicotinic acid exhibit significant biological activity in inducing systemic acquired resistance (SAR) in plants. [3]SAR is a plant's defense mechanism against a broad spectrum of pathogens. This suggests that this compound and its derivatives could be developed as novel plant protection agents. [3]The presence of the dichloro-pyridine core is a common feature in several commercial herbicides. [4][5]

Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of potential therapeutic agents. [1]Nicotinamide derivatives, in a broader sense, have been investigated for a range of biological activities, including:

-

Antiviral Activity: The nicotinamide core is present in various compounds explored for their antiviral properties. [6][7][8]* Antifungal Activity: Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, with some demonstrating efficacy against resistant strains. [9][10] The structural features of this compound allow for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.

Caption: Potential application areas of this compound.

Analytical Characterization

For researchers working with this compound, proper analytical characterization is crucial to confirm its identity and purity. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. [2]

Conclusion

This compound is a chemical compound with significant potential, particularly as an intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its straightforward, albeit not widely documented, synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for further chemical exploration. The demonstrated biological activity of related nicotinamide derivatives in plant protection and as potential antimicrobial agents underscores the importance of continued research into the applications of this versatile molecule. This technical guide provides a foundational understanding of this compound, intended to support and inspire further innovation in the fields of chemical synthesis, drug discovery, and agricultural science.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. EP0053011A1 - New herbicidal nicotinamide derivatives - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses | MDPI [mdpi.com]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dichloroisonicotinamide from 2,6-dichloroisonicotinic acid

A Technical Guide to the Synthesis of 2,6-Dichloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The primary focus is on the robust and widely applicable method of converting 2,6-dichloroisonicotinic acid into its corresponding primary amide via an acyl chloride intermediate. This document details the underlying chemical principles, reagent selection, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Reaction Overview

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Amide derivatives of 2,6-dichloroisonicotinic acid have shown potential as inducers of systemic acquired resistance (SAR) in plants, a crucial mechanism for protecting crops against pathogens[1]. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is generally infeasible as it results in a non-reactive ammonium carboxylate salt[2][3].

To overcome this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. A classic and highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]. The resulting acyl chloride is a potent electrophile that readily reacts with a nucleophile, in this case, an ammonia source, to yield the desired amide.

The overall two-step, one-pot transformation is as follows:

Step 1: Acyl Chloride Formation

2,6-Dichloroisonicotinic Acid reacts with Thionyl Chloride to form 2,6-Dichloroisonicotinoyl Chloride.

Step 2: Amidation

2,6-Dichloroisonicotinoyl Chloride reacts with Ammonia to form this compound.

Mechanistic Insights and Rationale for Reagent Selection

Activation of the Carboxylic Acid

The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group[4]. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion for several key reasons[6]:

-

High Reactivity: It readily converts carboxylic acids into highly reactive acyl chlorides.

-

Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6].

-

Cost-Effectiveness: It is an inexpensive and readily available reagent suitable for both small-scale and large-scale synthesis.[7].

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent rearrangement to form the acyl chloride and the gaseous byproducts. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be used to accelerate this reaction.

The Amidation Step

Once the acyl chloride is formed, it is not typically isolated but is reacted in situ. The introduction of an ammonia source, such as aqueous ammonium hydroxide or ammonia dissolved in an organic solvent, provides the nucleophile (NH₃) for the final step.

The key considerations for this step are:

-

Stoichiometry: At least two equivalents of ammonia are required. The first equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction[5]. Using an excess of the ammonia source helps to ensure the complete conversion of the acyl chloride.

-

Temperature Control: The reaction of an acyl chloride with ammonia is highly exothermic. The addition of the ammonia source must be done slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent the formation of side products, and ensure safety.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,6-Dichloroisonicotinic Acid | 192.00 | 10.0 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 6.5 mL (10.7 g) | 1.73 |

| Toluene (anhydrous) | - | 100 mL | - |

| Ammonium Hydroxide (28-30%) | - | ~30 mL | Excess |

| Deionized Water | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol).

-

Acyl Chloride Formation: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (6.5 mL, 89.9 mmol) at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The completion of this step results in a solution of 2,6-dichloroisonicotinoyl chloride.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-water bath to 0-5 °C.

-

Amidation: Slowly and carefully add concentrated ammonium hydroxide (~30 mL) dropwise to the cooled reaction mixture. Caution: This addition is highly exothermic and will cause vigorous gas evolution. Maintain the internal temperature below 10 °C throughout the addition.

-

Precipitation and Isolation: Upon addition of ammonia, a solid precipitate of this compound will form. Continue stirring the slurry in the ice bath for an additional 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and a small amount of cold toluene to remove residual impurities.

-

Drying: Dry the white solid product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) should show a characteristic singlet for the two equivalent aromatic protons and two broad singlets for the -NH₂ protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide (typically ~1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

Safety Considerations

-

Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be performed in a fume hood, and the exhaust gases should be passed through a scrubber containing a basic solution.

-

Ammonium Hydroxide (Conc.): Is corrosive and has a pungent odor. Handle with care in a fume hood.

-

Exothermic Reactions: Both the formation of the acyl chloride (when catalyzed) and its subsequent reaction with ammonia are exothermic. Proper temperature control is essential to prevent runaway reactions.

Troubleshooting

-

Low Yield: May result from incomplete formation of the acyl chloride (extend reflux time or use a catalyst like DMF), or loss of product during workup. Ensure the product is fully precipitated before filtration.

-

Impure Product: If the product is discolored or has a low melting point, impurities may be present. These could include unreacted starting material or side products. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References

- Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals.

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. ResearchGate. Available at: [Link]

-

One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. RSC Advances. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. ResearchGate. Available at: [Link]

- JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Synthesis [fishersci.dk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.rsc.org [pubs.rsc.org]

2,6-Dichloroisonicotinamide molecular structure and formula

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Molecular Structure, Properties, and Applications

Executive Summary: this compound is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the amide functionality on the pyridine ring, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a technical resource for researchers and development professionals.

Introduction to this compound

This compound, a member of the pyridine carboxamide class, is a compound of significant interest due to its functionalized heterocyclic scaffold. The pyridine ring is a common motif in bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions drastically influences the ring's reactivity, making it susceptible to nucleophilic substitution. This reactivity, combined with the versatile amide group at the 4-position, establishes this compound as a key intermediate in the synthesis of more complex molecular architectures. Its utility is particularly noted in the creation of antiviral and antifungal agents and as a foundational component for certain herbicides and plant growth regulators.[1]

Molecular Structure and Physicochemical Properties

The structural and chemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications.

Molecular Formula and Structure

The molecular formula for this compound is C₆H₄Cl₂N₂O.[2] Its IUPAC name is 2,6-dichloropyridine-4-carboxamide.[2] The core of the molecule is a pyridine ring, with chlorine atoms substituting the hydrogen atoms at positions 2 and 6, and a carboxamide group at position 4.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | PubChem[2] |

| Molecular Weight | 191.01 g/mol | ECHEMI[3] |

| Monoisotopic Mass | 189.9700681 Da | ECHEMI[3] |

| Melting Point | 202 °C | MySkinRecipes[1] |

| Boiling Point (Predicted) | 298.1 °C | MySkinRecipes[1] |

| IUPAC Name | 2,6-dichloropyridine-4-carboxamide | PubChem[2] |

| CAS Number | 89281-13-0 | ECHEMI[3] |

Synthesis and Purification

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. A reliable method for preparing this precursor from citrazinic acid has been documented.[4]

Synthesis of Precursor: 2,6-Dichloroisonicotinic Acid

The conversion of a dihydroxy pyridine to a dichloro derivative is a standard transformation in heterocyclic chemistry. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is effective for this purpose. The causality behind this choice lies in the ability of POCl₃ to act as both a chlorinating and dehydrating agent, efficiently replacing hydroxyl groups with chlorine atoms.

Experimental Protocol: [4]

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess). The tetraethylammonium chloride serves as a phase-transfer catalyst and helps to improve the solubility and reactivity of the starting material.

-

Heat the reaction mixture at 130 °C for 18 hours with constant stirring.

-

Increase the temperature to 145 °C and continue the reaction for an additional 2 hours to ensure complete conversion.

-

After completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and must be performed with caution in a well-ventilated fume hood.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid (yield reported: 89%).[4]

Conceptual Amidation to this compound

The conversion of the resulting 2,6-dichloroisonicotinic acid to the target amide can be achieved through several standard synthetic methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

-

Activation: React 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. This step is critical as the acyl chloride is much more electrophilic and susceptible to nucleophilic attack by ammonia than the parent carboxylic acid.

-

Amination: Bubble ammonia gas through the solution containing the acyl chloride, or add an aqueous solution of ammonium hydroxide, to form the primary amide, this compound.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Spectroscopic Analysis (Theoretical)

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation. While specific experimental data is not provided, the expected spectral features can be predicted based on the molecule's structure. These techniques validate the successful synthesis of the target compound.[5][6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecule's mass (~190 g/mol ). A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, NH₂, and the CO group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

-

N-H Stretch: The amide group should exhibit two distinct peaks in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is characteristic of a primary amide.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl stretch.

-

N-H Bend (Amide II band): A peak around 1600-1640 cm⁻¹ is expected due to the N-H bending vibration.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of C-Cl bonds.

-

Aromatic C-H and C=C/C=N Stretches: Peaks corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Due to the molecule's symmetry, the two protons on the pyridine ring (at C3 and C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected for these two protons. Its chemical shift would be downfield (likely > 8.0 ppm) due to the deshielding effects of the electronegative nitrogen atom and chlorine atoms. The two protons on the amide nitrogen (-NH₂) may appear as a broad singlet, and its chemical shift would be variable depending on the solvent and concentration.

-

¹³C NMR: Four distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum:

-

One signal for the carbonyl carbon (C=O), expected around 160-170 ppm.

-

Three signals for the aromatic carbons: one for the two equivalent chlorinated carbons (C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon bearing the amide group (C4). The carbons attached to chlorine would be significantly shifted downfield.

-

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas of chemical research.

Role as a Synthetic Building Block

The primary application of this compound is as a versatile synthetic intermediate.[1] The chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at the 2 and 6 positions, enabling the construction of a diverse library of substituted pyridine derivatives for screening in drug discovery programs.

Potential in Agrochemicals

The related compound, 2,6-dichloroisonicotinic acid, and its derivatives have been investigated as inducers of systemic acquired resistance (SAR) in plants.[7] SAR is a plant's natural defense mechanism against pathogens. This suggests that this compound could serve as a scaffold for developing new agrochemicals that protect crops by stimulating their innate immunity rather than acting as direct pesticides.[7]

Utility in Drug Discovery Scaffolding

Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. They also enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. As such, the 2,6-dichloropyridine scaffold is a privileged structure for targeting a wide range of biological targets, and the amide functionality provides a handle for further derivatization to optimize potency and pharmacokinetic properties. The use of such scaffolds is a key strategy in modern model-informed drug development.[8][9]

Conclusion

This compound is a strategically important chemical compound characterized by a reactive dichloropyridine core and a versatile amide handle. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes to its precursors, make it a readily accessible building block for advanced chemical synthesis. The theoretical spectroscopic profile provides a clear roadmap for its characterization. Its demonstrated utility and potential in the synthesis of pharmaceutical and agrochemical agents underscore its value to the scientific research and drug development communities.

References

-

PubChem. This compound (C6H4Cl2N2O). PubChem-Lite. [Link]

-

PubChem. 2,6-Dichloro-N-phenylisonicotinamide. PubChem. [Link]

-

Grzybowska, E., et al. Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. [Link]

- Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

PubChem. 2,6-Dichloroisonicotinic acid. PubChem. [Link]

-

meriSTEM. Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

European Pharmaceutical Review. Applications in drug development. European Pharmaceutical Review. [Link]

-

Nowick, James S. Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Tripathy, D., et al. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. PubMed. [Link]

-

Tripathy, D., et al. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central. [Link]

-

National Institutes of Health. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. NIH. [Link]

-

Jain, A., et al. Opportunities for application of model-informed drug development. ResearchGate. [Link]

-

Vamathevan, J., et al. Applications of machine learning in drug discovery and development. PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C6H4Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. lehigh.edu [lehigh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2,6-Dichloroisonicotinamide

A Comprehensive Technical Guide to 2,6-Dichloroisonicotinamide

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methods for its characterization. Furthermore, this guide will delve into the compound's chemical reactivity, highlighting its utility in the synthesis of novel bioactive molecules. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and functional materials. Among the functionalized pyridines, this compound stands out due to its unique electronic and steric properties. The two chlorine atoms at the 2 and 6 positions significantly influence the reactivity of the pyridine ring and the amide functionality, making it a versatile intermediate for further chemical modifications. Its structural features allow for targeted derivatization, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials. This guide serves as a comprehensive resource for understanding and utilizing this compound in a research and development setting. It is used as a precursor in the synthesis of pharmaceuticals, particularly in the creation of antiviral and antifungal medications.[1] Additionally, it plays a significant role in the development of agrochemicals, serving as a fundamental component for certain herbicides and plant growth regulators.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and formulation. This compound is a solid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | [1] |

| Molecular Weight | 191.02 g/mol | [1] |

| CAS Number | 89281-13-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 202 °C | [1][3][4] |

| Boiling Point | 298.1 °C (Predicted) | [1] |

| Density | 1.524 g/cm³ | [3][4] |

| Flash Point | 134.1 °C | [3][4] |

| InChI Key | CFYBBFGXTQBLQV-UHFFFAOYSA-N | [5] |

| SMILES | NC(=O)c1cc(Cl)nc(Cl)c1 | [5] |

| Storage | Room temperature, inert atmosphere | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. The following protocol describes a reliable method for its preparation and subsequent purification.

Synthesis of 2,6-Dichloroisonicotinic Acid

A common route for synthesizing 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid.[6]

Protocol:

-

Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.[6]

-

Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[6]

-

After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

-

Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[6]

Amidation of 2,6-Dichloroisonicotinic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through standard amidation procedures, often involving activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol:

-

Dissolve 2,6-dichloroisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Diagram: Synthetic and Analytical Workflow

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. In a deuterated solvent like DMSO-d₆, the two equivalent aromatic protons on the pyridine ring would appear as a singlet. The two amide protons would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the amide, the two equivalent chlorinated carbons of the pyridine ring, the two equivalent CH carbons, and the carbon at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The exact mass is 189.97000.[3][4] The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amide.

-

C=O stretching vibration of the amide carbonyl group.

-

C-Cl stretching vibrations.

-

Aromatic C=C and C=N stretching vibrations.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is largely dictated by the two chlorine substituents and the amide group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a wide variety of functional groups. This makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.[8]

The amide group can also be subjected to various chemical transformations, further expanding the diversity of accessible derivatives. The strategic modification of this compound has been explored in the development of various therapeutic agents. Its structure allows for easy modification in organic synthesis, making it valuable in research laboratories for creating new bioactive compounds.[1]

Diagram: Reactivity and Derivatization Pathways

Caption: Reactivity of this compound and its utility in synthesizing diverse compounds.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is important to handle the compound in a well-ventilated area or in a closed system.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][9]

-

Handling: Avoid getting the compound in the eyes, on the skin, or on clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2][9] Do not eat, drink, or smoke when using this product.[2][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9] Store locked up.[2][9]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]

-

Skin: Wash off immediately with plenty of soap and water.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

-

Fire Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)nicotinamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....

-

Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Symposium 2012. [Link]

-

PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. [Link]

-

G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Purdue University. (n.d.). Nicotinamide-based Compounds as Potent Inhibitors of Translational- and Transcriptional-related Kinases. [Link]

-

Wang, Y., et al. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(11), 2536. [Link]

-

Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS chemical biology, 12(8), 2124–2131. [Link]

-

Chen, Y., et al. (2024). Revolutionizing Drug Discovery: The Impact of Distinct Designs and Biosensor Integration in Microfluidics-Based Organ-on-a-Chip Technology. Biosensors, 14(4), 195. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

A Technical Guide to the Solubility of 2,6-Dichloroisonicotinamide: From Theoretical Prediction to Experimental Determination

Abstract: 2,6-Dichloroisonicotinamide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a valuable building block for more complex molecules. A fundamental physicochemical property governing its utility in reaction chemistry, formulation, and biological screening is its solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will first dissect the molecular structure to predict its solubility behavior based on first principles. Subsequently, this document provides a detailed, field-proven experimental protocol for the definitive measurement of its thermodynamic (equilibrium) solubility, ensuring data integrity and reproducibility.

Theoretical Principles and Solubility Prediction

The solubility of a compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. By examining the structure of this compound (CAS: 89281-13-0, M.W.: 191.02 g/mol ), we can make informed predictions about its behavior in various solvent classes.[1][2]

Molecular Structure Analysis:

-

Pyridine Core: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor.

-

Dichloro-Substituents: The two chlorine atoms are electron-withdrawing, increasing the molecule's dipole moment. However, they also contribute significantly to its lipophilic (non-polar) character.

-

Amide Group (-CONH₂): This is the most influential functional group for polar interactions. The oxygen atom is a strong hydrogen bond acceptor, and the N-H bonds provide two hydrogen bond donor sites.

This combination of a lipophilic, chlorinated pyridine ring and a highly polar amide group results in a molecule with a complex character. It is neither extremely polar nor entirely non-polar. The computed XLogP3 value of 0.9 suggests a relatively low lipophilicity.[3]

Predicted Solubility Behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The strong solute-solute interactions (hydrogen bonding and crystal lattice energy) from the amide group will not be overcome by the weak van der Waals forces offered by these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solubility is predicted to be highest in this class. These solvents can act as hydrogen bond acceptors, effectively interacting with the amide's N-H donors. Their polarity can also manage the dipole moments of the molecule, disrupting the crystal lattice without requiring the high energy needed to break strong solvent-solvent hydrogen bonds (as in water).

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected. While these solvents are excellent hydrogen bond donors and acceptors, the bulky, non-polar dichloro-pyridine portion of the molecule may limit its full integration into the solvent's hydrogen-bonding network. Solubility in alcohols like ethanol is likely to be greater than in water.

-

Aqueous Buffers: The solubility of ionizable compounds is highly pH-dependent.[4] However, this compound does not have a readily ionizable group within the typical physiological pH range of 1.2-6.8, so its solubility is expected to be relatively insensitive to pH changes in this range.[5]

Below is a diagram illustrating the key molecular features that govern its interactions with solvents.

Caption: Intermolecular interaction sites on this compound.

A Validated Protocol for Equilibrium Solubility Determination

The most reliable method for determining the solubility of a pure compound is the shake-flask equilibrium method.[6] This technique measures the thermodynamic solubility, which represents the true saturation point of a solvent with a solute at a specific temperature and pressure. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the supernatant is then measured.

Materials & Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetone, DMSO)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS/MS[7]

Experimental Workflow:

The following diagram outlines the critical steps in the shake-flask solubility assay.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology:

-

Preparation: Accurately weigh an amount of this compound that is substantially more than you expect to dissolve (e.g., 5-10 mg) into a glass vial. The presence of excess, undissolved solid at the end of the experiment is essential for confirming that the solution is saturated.[4]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. Record the exact volume.

-

Equilibration:

-

Securely cap the vial. Place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[5]

-

Agitate the suspension at a consistent speed (e.g., 300 RPM) for a minimum of 24 hours.[4]

-

Causality Check (Self-Validation): To rigorously confirm that equilibrium has been reached, prepare triplicate vials for each solvent. Analyze a sample from one vial at 24 hours, a second at 48 hours, and a third at 72 hours. Equilibrium is confirmed when the measured concentrations are statistically identical (i.e., they have reached a plateau).[4][8] For most compounds, 24-72 hours is sufficient.[4]

-

-

Phase Separation: After the equilibration period, remove the vial and let it stand briefly to allow larger particles to settle. To obtain a clear supernatant for analysis, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Filtration: Withdraw the suspension using a syringe and pass it through a chemically compatible 0.22 µm syringe filter to remove all solid particles. Crucial: Ensure the filter material does not adsorb the compound. A preliminary test is recommended.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration into the linear range of your analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method with a calibration curve prepared with known concentrations of this compound.

-

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table serves as a template for presenting experimentally determined results.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | Aqueous Buffer | 37 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Interpretation: Once populated, this table will provide a clear solubility profile. The results should be cross-referenced with the theoretical predictions in Section 1. For instance, high values in DMSO and low values in hexane would validate the initial analysis of the compound's molecular structure and intermolecular forces.

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care. Safety data sheets for this compound and structurally related chemicals indicate the following:

-

Hazards: The compound is harmful if swallowed and causes serious eye, skin, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. Avoid direct contact with the substance. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9]

Conclusion

While specific quantitative solubility data for this compound is not widely available in public literature, its solubility profile can be reliably predicted and, more importantly, experimentally determined. By understanding the interplay of its functional groups, researchers can anticipate its behavior in different solvent systems. The provided shake-flask protocol offers a robust and validated methodology to generate high-quality, reproducible solubility data. This information is paramount for the successful design of synthetic routes, the development of effective formulation strategies, and the confident execution of screening assays.

References

- AxisPharm. "Equilibrium Solubility Assays Protocol." Accessed January 7, 2026.

- Quora. "How do you perform the shake flask method to determine solubility?" April 27, 2017.

- BioAssay Systems. "Solubility Testing – Shake Flask Method." Accessed January 7, 2026.

- Enamine. "Shake-Flask Solubility Assay." Accessed January 7, 2026.

- Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." December 9, 2024.

- Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Accessed January 7, 2026.

- Xiong J, Zhang T, Xu M, Jin S. "Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments." Chinese Pharmaceutical Journal, 54(16), 2019, pp. 1349-1354.

- HTH Pool Care.

- World Health Organization.

- ECA Academy. "WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." Accessed January 7, 2026.

- ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" November 12, 2013.

- PubChem. "2,6-Dichloro-N-phenylisonicotinamide." Accessed January 7, 2026.

- Apollo Scientific. "Safety Data Sheet - 2,6-DICHLORO-5-FLUORONICOTINAMIDE." Accessed January 7, 2026.

- Sigma-Aldrich.

- MySkinRecipes. "this compound." Accessed January 7, 2026.

- Cole-Parmer. "Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid." Accessed January 7, 2026.

- Thermo Fisher Scientific. "Safety Data Sheet - 2,6-Dichloroaniline." December 24, 2021.

- PubChem. "2,6-Dichloro-4-(trifluoromethyl)nicotinamide." Accessed January 7, 2026.

- ECHEMI. "this compound." Accessed January 7, 2026.

- Al-Maaieh, A., et al.

- PubChem. "2,6-Dichloroisonicotinic acid." Accessed January 7, 2026.

- Sigma-Aldrich. "this compound." Accessed January 7, 2026.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 89281-13-0 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,6-Dichloroisonicotinamide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets. Within this class, the 2,6-dichloroisonicotinamide scaffold emerges as a particularly compelling building block for drug discovery. Its strategic placement of reactive chlorine atoms and a modifiable carboxamide handle provides a versatile platform for generating diverse molecular libraries. This guide offers an in-depth exploration of the synthetic utility and therapeutic potential of this compound, focusing on its application in the development of kinase inhibitors for oncology and novel anti-inflammatory agents. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the structure-activity relationships that drive lead optimization.

The this compound Scaffold: A Privileged Starting Point

This compound (C₆H₄Cl₂N₂O) is a derivative of isonicotinic acid characterized by two chlorine substituents flanking the pyridine nitrogen and a primary amide at the C4 position. This specific arrangement of functional groups is not arbitrary; it imparts a highly desirable set of chemical properties for drug development.

-

The Amide (C4 Position): The primary amide is a versatile functional group. The nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for anchoring a molecule within a protein's binding site. Furthermore, the amide bond is synthetically tractable, allowing for the straightforward attachment of various R-groups to explore different chemical spaces and modulate pharmacokinetic properties.

-

The Dichloro-Substituents (C2/C6 Positions): The chlorine atoms are the scaffold's key to diversification. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of a wide range of substituents (amines, thiols, alkoxides), enabling fine-tuning of a compound's biological activity, selectivity, and physical properties. The electron-withdrawing nature of the chlorines also activates the pyridine ring, making these SNAr reactions efficient.

This trifunctional nature makes this compound a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target, thereby increasing the hit rate in screening campaigns.[1][2]

Core Synthetic Strategies and Methodologies

The successful application of the this compound scaffold hinges on the precise and efficient execution of key chemical transformations. The following protocols are designed to be self-validating, with clear causality for each step.

Synthesis of the Core Scaffold

The primary amide is typically installed from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid.

Protocol 2.1.1: Preparation of 2,6-Dichloroisonicotinoyl Chloride

-

Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is the first step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Methodology:

-

Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in toluene (5 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which is often used immediately in the next step.

-

Protocol 2.1.2: Amidation to form this compound

-

Rationale: The highly reactive acyl chloride readily reacts with an ammonia source to form the stable primary amide.

-

Methodology:

-

Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.[3]

-

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The true power of the scaffold lies in the selective displacement of its chlorine atoms. This allows for the creation of a large library of analogs from a single, common intermediate.

Protocol 2.2.1: Mono-substitution at the C2/C6 Position

-

Rationale: By using a stoichiometric amount of a nucleophile, it is often possible to achieve mono-substitution. The reaction is driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the chlorine atoms and the ring nitrogen.

-

Methodology:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

-

Add a suitable amine or thiol nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the incoming group.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry, and concentrate.

-

Purify the product via silica gel column chromatography to isolate the mono-substituted product.

-

Application in Oncology: The Pursuit of Selective Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The 2,6-disubstituted pyridine motif is a well-established hinge-binding scaffold in many FDA-approved kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.

The this compound scaffold provides an ideal starting point for creating kinase inhibitors. One chlorine can be displaced to install a group that interacts with the hinge region, while the other position and the amide can be modified to achieve selectivity and occupy other regions of the ATP binding site.

Caption: A generalized workflow for developing kinase inhibitors from the core scaffold.

Biological Evaluation: In Vitro Kinase Inhibition Assay

-

Rationale: A primary screen is required to determine if the synthesized compounds can inhibit the target kinase's activity. A common method is a fluorescence polarization (FP) assay, which measures the displacement of a fluorescently labeled ligand from the kinase's active site.[4]

-

Methodology (FP-based):

-

To the wells of a 384-well plate, add the target kinase enzyme in assay buffer.

-

Add the synthesized compounds from a dilution series (e.g., 10 µM to 1 nM final concentration).

-

Add a fluorescently labeled ATP-competitive tracer molecule.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates that the compound has displaced the tracer, signifying inhibition.

-

Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Illustrative Structure-Activity Relationship (SAR) Data

To demonstrate the process of lead optimization, consider the following hypothetical data for a series of compounds targeting VEGFR2, a key kinase in angiogenesis.

| Compound ID | R¹ (at C2) | R² (at Amide-N) | VEGFR2 IC₅₀ (nM) |

| 1a | -Cl | -H | >10,000 |

| 1b | 4-fluoroaniline | -H | 850 |

| 1c | 4-fluoroaniline | -Methyl | 550 |

| 1d | 3-chloroaniline | -H | 1,200 |

| 1e | 4-fluoroaniline | Cyclopropylmethyl | 150 |

-

Analysis:

-

The parent scaffold (1a ) is inactive, confirming the need for modification.

-

Displacing a chlorine with 4-fluoroaniline (1b ) introduces significant activity, likely by forming a key interaction in the kinase active site.

-

Small alkylation on the amide nitrogen (1c , 1e ) improves potency, suggesting this position can be used to explore a nearby hydrophobic pocket. The cyclopropylmethyl group in 1e is significantly better than a simple methyl, guiding future synthetic efforts.

-

Changing the aniline substituent (1d ) reduces potency, indicating that the electronics and sterics of this group are important for binding.

-

Application in Inflammation: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[5] Nicotinamide derivatives have been explored as potential anti-inflammatory agents, and the this compound scaffold offers a robust platform for developing novel COX inhibitors.[6]

Caption: Inhibition of the COX pathway by a potential therapeutic agent.

Biological Evaluation: In Vivo Anti-Inflammatory Assay

-

Rationale: To assess the in vivo efficacy of synthesized compounds, the carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay.[7] The reduction in swelling of the paw is a direct measure of the compound's anti-inflammatory effect.

-

Methodology:

-

Acclimatize male Wistar rats for one week.

-

Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups.

-

Administer the test compounds or vehicle orally (p.o.) at a predetermined dose.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

-

Conclusion and Future Perspectives

The this compound scaffold represents a potent and versatile starting point for medicinal chemistry campaigns. Its predictable reactivity allows for the systematic and efficient generation of diverse chemical libraries. We have demonstrated its potential in two major therapeutic areas: oncology, through the development of kinase inhibitors, and inflammation, by targeting the COX pathway. The key to unlocking its full potential lies in a deep understanding of its synthetic tractability coupled with robust biological evaluation to build clear and actionable structure-activity relationships. Future efforts could expand its application to other target classes, such as GPCRs or epigenetic targets, further cementing the role of this privileged scaffold in the future of drug discovery.

References

- BenchChem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/application-of-2-6-dichloro-4-iodopyridine-in-medicinal-chemistry]

- Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1834-1838. [URL: https://pubmed.ncbi.nlm.nih.gov/28385506/]

- Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(22), 8700. [URL: https://www.mdpi.com/1420-3049/27/22/8700]

- Ghahremanpour, M. M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(5), 1134. [URL: https://www.mdpi.com/1420-3049/25/5/1134]

- BenchChem. Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine. [URL: https://www.benchchem.com/application-notes/synthesis-of-pharmaceutical-ingredients-using-2-6-dichloro-4-iodopyridine]

- Pesnot, T., et al. (2011). Two-step synthesis of novel, bioactive derivatives of the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD). Journal of Medicinal Chemistry, 54(10), 3587-3598. [URL: https://www.semanticscholar.org/paper/Two-step-synthesis-of-novel%2C-bioactive-of-the-Pesnot-Kempter/30521e141a051833d7b819f7998bbd7d10e6a86c]

- Al-Masoudi, N. A., et al. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 23(11), 2999. [URL: https://www.mdpi.com/1420-3049/23/11/2999]

- Wang, J., et al. (2016). Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Journal of Chemical Research and Application, 28(1), 45-48. [URL: https://caod.oriprobe.com/articles/47854619/Study_on_the_Synthesis_of_2_6-Dichloropyridine-4-.htm]

- Harris, S. F., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942-947. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00279]

- Li, J., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [URL: https://pubmed.ncbi.nlm.nih.gov/39554744/]

- Tozkoparan, B., et al. (2007). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Arzneimittelforschung, 57(9), 569-575. [URL: https://pubmed.ncbi.nlm.nih.gov/17966333/]

- Drug Design Org. Structure Activity Relationships. [URL: https://www.drugdesign.

- Kalgutkar, A. S., et al. (2000). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Journal of Medicinal Chemistry, 43(15), 2860-2870. [URL: https://pubmed.ncbi.nlm.nih.gov/10956210/]

- Maggiora, G. M., et al. (2014). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Marine Drugs, 12(6), 3367-3428. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071536/]

- Kumar, R., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 7(40), 35746-35764. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c04692]

- Stayrook, K. R., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(21), 8479-8490. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3891461/]

- Taha, M., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8273673/]

- Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4171-4179. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4868285/]

- El-Sayed, M. A. A., et al. (2021). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [URL: https://fjps.springeropen.com/articles/10.1186/s43094-021-00275-z]

- Ali, M. R., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9). [URL: https://pubmed.ncbi.nlm.nih.gov/28792072/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - PMC [pmc.ncbi.nlm.nih.gov]